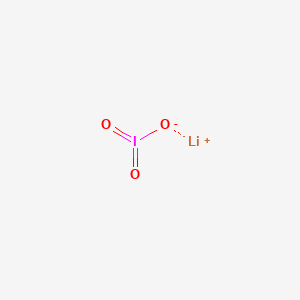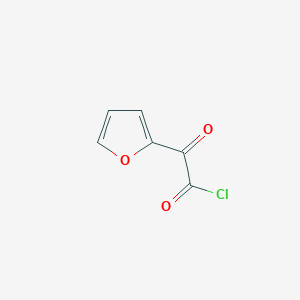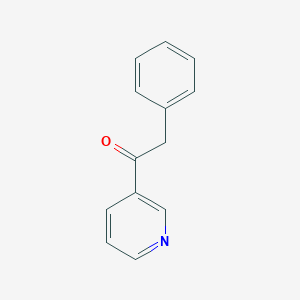
2-Phényl-1-pyridin-3-yl-éthanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridinyl compounds involves various innovative methods, including one-pot non-cyanide synthesis techniques for creating complex structures. For example, a reaction described involves generating 1-(pyridin-2-yl)-4-phenylisoquinoline-3-carbonitrile through a non-cyanide method, showcasing the compound's synthetic versatility and the possibility of synthesizing similar structures with intricate reactions (Kopchuk et al., 2017).
Molecular Structure Analysis
Studies on enaminones and their analogues, including structural derivatives similar to "2-Phenyl-1-pyridin-3-yl-ethanone," highlight the significance of hydrogen bonding in determining molecular structure. For instance, enaminones exhibit bifurcated intra- and intermolecular hydrogen bonding, influencing their crystal structures and demonstrating the intricate structural dynamics of related compounds (Balderson et al., 2007).
Chemical Reactions and Properties
The reactivity and potential for various chemical transformations of related compounds are demonstrated through their involvement in numerous chemical reactions, leading to the creation of diverse heterocyclic structures. For example, certain pyridinyl compounds can undergo diazotization and couple with active -CH2- containing compounds, illustrating the versatile chemical reactivity and the potential to generate a wide range of chemical structures (Attaby et al., 2006).
Physical Properties Analysis
The physical properties of compounds structurally related to "2-Phenyl-1-pyridin-3-yl-ethanone" can be deduced from studies on their crystalline forms, demonstrating how molecular interactions influence physical characteristics. For instance, investigations into the crystal and molecular structure of similar compounds reveal insights into their phase behavior, melting points, and the effects of molecular symmetry on their physical properties, offering a comprehensive understanding of the factors that govern the physical attributes of such compounds (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds similar to "2-Phenyl-1-pyridin-3-yl-ethanone," are influenced by their structural features. Research into the vibrational and structural characteristics, supported by molecular docking studies, provides insight into the molecular behavior, reactivity patterns, and potential biological interactions of these compounds, highlighting the complex interplay between molecular structure and chemical properties (Parveen S et al., 2016).
Applications De Recherche Scientifique
Synthèse de nouveaux composés
“2-Phényl-1-pyridin-3-yl-éthanone” peut être utilisé dans la synthèse de nouveaux composés. Par exemple, il a été utilisé dans la synthèse assistée par micro-ondes d'échafaudages et de dérivés d'imidazo[1,5-a]pyridine . Ces composés ont attiré l'attention en raison de leur structure chimique unique et de leurs comportements optiques .
Recherche sur les propriétés optiques
Ce composé joue un rôle important dans l'étude des propriétés optiques. Les dérivés d'imidazo[1,5-a]pyridine synthétisés présentent un rendement quantique de photoluminescence élevé (jusqu'à 50%) et un grand décalage de Stokes (jusqu'à 150 nm) . Ces propriétés font d'eux des candidats prometteurs pour diverses applications optiques .
Science des matériaux
En science des matériaux, “this compound” est utilisé dans le développement de nouveaux matériaux aux propriétés uniques. Par exemple, il a été utilisé dans la synthèse de dérivés d'imidazo[1,5-a]pyridine qui présentent des performances prometteuses lorsqu'ils sont utilisés comme ligands pour les complexes organométalliques .
Capteurs chimiques
Les dérivés de “this compound” ont été utilisés dans le développement de capteurs chimiques . Leur structure chimique unique et leurs comportements optiques les rendent adaptés à cette application .
Applications médicales
Dans le domaine médical, “this compound” et ses dérivés ont montré un potentiel pour diverses applications. Par exemple, ils ont été utilisés en microscopie confocale , qui est une technique clé en recherche biomédicale.
Activités antimicrobiennes et antivirales
Les composés pyridiniques, qui comprennent “this compound”, ont montré des activités antimicrobiennes et antivirales . Ils ont été testés sur un panel de souches bactériennes, de levures et de champignons filamenteux
Orientations Futures
Analyse Biochimique
Biochemical Properties
It has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to modulate CDK2 and CDK9 activities
Cellular Effects
2-Phenyl-1-pyridin-3-yl-ethanone has been shown to have significant effects on various types of cells and cellular processes . It has been found to increase IKBα expression, which plays a crucial role in cell signaling pathways . Additionally, it has been shown to inhibit HIV-1, indicating that it may impact gene expression and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been shown to reduce the labile iron pool (LIP) in THP-1 cells overloaded with iron
Propriétés
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEQCFMNUYFHOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401996 | |
| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14627-92-0 | |
| Record name | 2-phenyl-1-pyridin-3-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



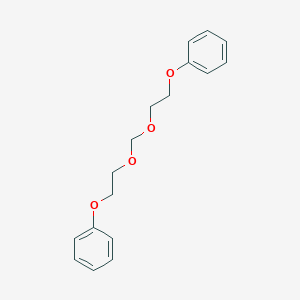
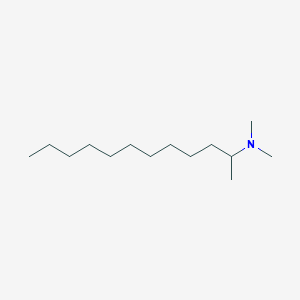

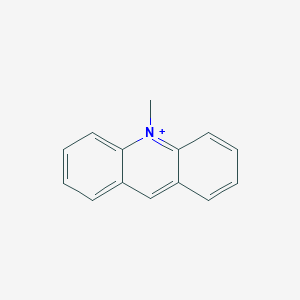
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
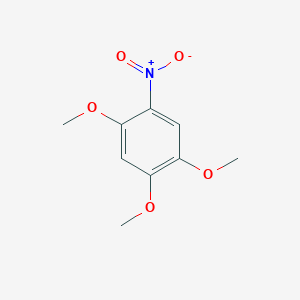
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)



